Cas no 1806967-68-9 (6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid)

6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
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- Inchi: 1S/C9H7F4NO4/c10-3-1-2-4(14)5(6(15)8(16)17)7(3)18-9(11,12)13/h1-2,6,15H,14H2,(H,16,17)
- InChI Key: GEAKUTYVMQCLPF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=C1OC(F)(F)F)C(C(=O)O)O)N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- XLogP3: 2
- Topological Polar Surface Area: 92.8
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023970-250mg |
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid |
1806967-68-9 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015023970-500mg |
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid |
1806967-68-9 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015023970-1g |
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid |
1806967-68-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid
Comprehensive Introduction to 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid (CAS No. 1806967-68-9)
6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid (CAS No. 1806967-68-9) is a fluorinated derivative of mandelic acid, which has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound combines a fluoro substitution at the 3-position and a trifluoromethoxy group at the 2-position, enhancing its potential as a building block for bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
The presence of both amino and carboxylic acid functional groups in 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid makes it a versatile intermediate for synthetic chemistry. Its fluorinated moieties contribute to improved metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry. Recent studies highlight its role in optimizing pharmacokinetic properties of lead compounds, addressing common challenges like rapid clearance and low membrane permeability.
In the context of trending topics, 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid aligns with the growing demand for sustainable fluorination methods and green chemistry approaches. Scientists are investigating eco-friendly synthetic routes to incorporate fluorinated groups, reducing reliance on hazardous reagents. This compound’s relevance is further amplified by its potential in precision medicine, where tailored fluorinated molecules are designed to target specific disease pathways with minimal side effects.
From an industrial perspective, CAS No. 1806967-68-9 is gaining traction as a key intermediate for crop protection chemicals. The trifluoromethoxy group, in particular, is known to enhance the herbicidal and insecticidal activity of agrochemicals. As regulatory pressures mount to phase out traditional pesticides, this compound offers a promising alternative due to its efficacy at lower application rates and reduced environmental persistence.
Analytical characterization of 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm its purity and structural integrity, ensuring reproducibility in research and industrial applications. The compound’s stability under various pH conditions and thermal profiles is also a subject of ongoing studies, particularly for formulation development.
For researchers querying “fluorinated mandelic acid derivatives” or “synthesis of trifluoromethoxy compounds”, this compound serves as a benchmark for exploring structure-activity relationships (SAR). Its chiral center further opens avenues for enantioselective synthesis, a hot topic in asymmetric catalysis. Patent literature reveals its inclusion in novel antiviral and anti-inflammatory agents, reflecting its cross-disciplinary utility.
In summary, 6-Amino-3-fluoro-2-(trifluoromethoxy)mandelic acid (CAS No. 1806967-68-9) exemplifies the convergence of fluorine chemistry and drug design. Its multifaceted applications—from pharmaceuticals to agrochemicals—underscore its importance in contemporary science. As innovation in organofluorine compounds accelerates, this compound is poised to remain at the forefront of cutting-edge research and industrial solutions.
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